molecular formula C13H13F3N4O3S B7786420 N,N-dimethyl-4-[[(Z)-[5-oxo-3-(trifluoromethyl)-1H-pyrazol-4-ylidene]methyl]amino]benzenesulfonamide

N,N-dimethyl-4-[[(Z)-[5-oxo-3-(trifluoromethyl)-1H-pyrazol-4-ylidene]methyl]amino]benzenesulfonamide

Cat. No.: B7786420
M. Wt: 362.33 g/mol
InChI Key: UPQFICZORDZTNF-YFHOEESVSA-N
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Description

N,N-dimethyl-4-[[(Z)-[5-oxo-3-(trifluoromethyl)-1H-pyrazol-4-ylidene]methyl]amino]benzenesulfonamide is a chemical compound registered in the PubChem database It is known for its unique properties and applications in various fields of science and industry

Preparation Methods

The preparation of N,N-dimethyl-4-[[(Z)-[5-oxo-3-(trifluoromethyl)-1H-pyrazol-4-ylidene]methyl]amino]benzenesulfonamide involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary and may vary, general synthetic routes include:

    Synthesis Route 1: This involves the reaction of precursor compounds under controlled conditions to yield this compound. The reaction typically requires specific catalysts and solvents to ensure high yield and purity.

    Synthesis Route 2: Another method involves the use of high-purity reagents and precise temperature control to facilitate the formation of this compound. This method is often used in laboratory settings for research purposes.

Chemical Reactions Analysis

N,N-dimethyl-4-[[(Z)-[5-oxo-3-(trifluoromethyl)-1H-pyrazol-4-ylidene]methyl]amino]benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

    Reduction: Reduction reactions involving this compound typically use reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can yield different products based on the reaction environment.

    Substitution: Substitution reactions are common for this compound, where specific functional groups are replaced by others. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

N,N-dimethyl-4-[[(Z)-[5-oxo-3-(trifluoromethyl)-1H-pyrazol-4-ylidene]methyl]amino]benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes. Its unique properties make it valuable for developing new compounds and materials.

    Biology: In biological research, this compound is used to study cellular processes and interactions. It can act as a probe or marker in various assays.

    Medicine: This compound has potential therapeutic applications and is being investigated for its effects on specific biological pathways. It may be used in drug development and testing.

    Industry: this compound is utilized in industrial processes for the production of specialized materials and chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[[(Z)-[5-oxo-3-(trifluoromethyl)-1H-pyrazol-4-ylidene]methyl]amino]benzenesulfonamide involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the context of its use, whether in biological systems or chemical reactions.

Properties

IUPAC Name

N,N-dimethyl-4-[[(Z)-[5-oxo-3-(trifluoromethyl)-1H-pyrazol-4-ylidene]methyl]amino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4O3S/c1-20(2)24(22,23)9-5-3-8(4-6-9)17-7-10-11(13(14,15)16)18-19-12(10)21/h3-7,17H,1-2H3,(H,19,21)/b10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQFICZORDZTNF-YFHOEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC=C2C(=NNC2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)N/C=C\2/C(=NNC2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.